molecular formula C20H28Cl2N2O4 B8480122 3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate

3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate

Cat. No. B8480122
M. Wt: 431.3 g/mol
InChI Key: XDOILEALUXWAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28Cl2N2O4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate

Molecular Formula

C20H28Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28Cl2N2O4/c1-13-7-14(11-23-18(25)28-20(2,3)4)5-6-24(13)19(26)27-12-15-8-16(21)10-17(22)9-15/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,23,25)

InChI Key

XDOILEALUXWAOY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising tert-butyl((2-methylpiperidin-4-yl)methyl)carbamate (step 2) (1.15 g, 5.04 mmol) and 3,5-dichlorobenzyl carbonochloridate (1.327 g, 5.54 mmol) in DCM (15 ml) was treated with aq. saturated sodium bicarbonate (0.504 ml, 5.04 mmol) and stirred at room temperature for 18 hours. The organic portion was separated and the aqueous phase extracted with DCM (2×10 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. Further purification by chromatography on silica, eluting in 0-20% 2M ammonia in MeOH in DCM afforded the title compound;
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Quantity
0.504 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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